Enzymatic Selectivity Profile: 5-Bromo Analog Shows No Inhibition of 5-Lipoxygenase
In contrast to other benzoxaborole analogs with reported anti-inflammatory activity, 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol exhibits no significant inhibition of 5-Lipoxygenase (5-LO), an enzyme involved in leukotriene biosynthesis [1]. This negative result is a critical differentiation from the broader class and from specific benzoxaborole-based anti-inflammatory agents like Crisaborole (AN2728).
| Evidence Dimension | Enzyme Inhibition (5-Lipoxygenase) |
|---|---|
| Target Compound Data | No significant activity (NS) |
| Comparator Or Baseline | Crisaborole (AN2728): Inhibits PDE4 (different mechanism, but representative of an anti-inflammatory benzoxaborole) |
| Quantified Difference | Qualitative difference (inactive vs. potent PDE4 inhibition) |
| Conditions | RBL-1 cell-based 5-LO assay at 100 µM |
Why This Matters
This negative selectivity profile is valuable for researchers seeking a benzoxaborole scaffold that does not interfere with the 5-LO pathway, making it a useful control or a starting point for developing selective inhibitors of other targets.
- [1] ChEMBL Database. Assay Report: Compound evaluated for the inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase. Assay ID: CHEMBL620010. View Source
